molecular formula C13H21NO3 B3021954 (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine CAS No. 436099-94-4

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Cat. No.: B3021954
CAS No.: 436099-94-4
M. Wt: 239.31 g/mol
InChI Key: RJPWMVXLQUITBW-UHFFFAOYSA-N
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Description

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol. This compound is characterized by the presence of methoxy groups attached to a benzyl and a methylethylamine moiety, making it a versatile substance in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The benzyl and methylethylamine moieties can modulate the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
  • (2,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
  • (2,6-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Uniqueness

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The 2,5-dimethoxy substitution pattern can enhance the compound’s stability and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWMVXLQUITBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386010
Record name (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-25-9
Record name (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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